molecular formula C4H5NO3S B017855 2-Oxothiazolidine-4-carboxylic acid CAS No. 19750-45-9

2-Oxothiazolidine-4-carboxylic acid

Cat. No. B017855
CAS RN: 19750-45-9
M. Wt: 147.15 g/mol
InChI Key: BMLMGCPTLHPWPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

OTC is synthesized through improved methods that do not require the use of hazardous substances like phosgene, leading to excellent yields. The synthesis involves safer alternatives, making the process more adaptable for labeling and further applications (Boettcher & Meister, 1984).

Molecular Structure Analysis

The crystal structure of OTC has been determined, revealing that the thiazolidine ring adopts a "twist" conformation. This structure includes a short intermolecular hydrogen bond, a feature common in acyl amino acids and peptides, contributing to its stability and reactivity (Ramasubbu & Parthasarathy, 2009).

Chemical Reactions and Properties

OTC serves as a cysteine prodrug, converted into cysteine in vivo, which is crucial for glutathione synthesis. This conversion process is facilitated by enzymes like 5-oxoprolinase, indicating OTC's role in metabolic pathways and its potential in biochemical applications (Fukagawa et al., 2000).

Physical Properties Analysis

The purification and characterization of enzymes that interact with OTC highlight its physical and chemical behavior in biological systems. These enzymes, such as racemases and 5-oxo-L-prolinase, demonstrate OTC's involvement in amino acid metabolism and its potential as a therapeutic agent (Mochizuki et al., 1994).

Chemical Properties Analysis

The interaction of OTC with cellular systems, particularly its effects on thiols in plasma and lymphocytes, demonstrates its chemical properties and potential benefits. OTC is shown to increase cysteine and glutathione levels, suggesting its role in modulating oxidative stress and enhancing cellular protection (Porta et al., 1991).

Scientific Research Applications

  • Growth Stimulation and Glutathione Normalization : OTC has been shown to stimulate growth and normalize tissue glutathione concentrations in rats fed a sulfur amino acid-deficient diet (Jain et al., 1995).

  • Cysteine Delivery System : It can be used as a cysteine delivery system in scientific research, either by being added to base amino acid solutions or injected directly into cells (Conner, 2006).

  • Increasing Glutathione Levels in the Brain : Administration of OTC increases glutathione levels in the brain of treated rats, providing insights into the role of glutathione in the central nervous system (Mesina et al., 1989).

  • Protection Against Oxidative Stress : OTC can prevent decreased CD3zeta and CD16zeta expression in cytotoxic T lymphocytes and lymphokine-activated killer cells in response to oxidative stress (Corsi et al., 1998).

  • Cellular Protection Against Toxicity : OTC protects cells against toxicity produced by various compounds, including oxygen, by being converted to S-carboxyl-L-cystein (Boettcher & Meister, 1985).

  • Therapeutic Potential in Hepatic Glutathione Depletion : OTC may serve as an intracellular delivery system for cysteine and has potential as a therapeutic agent for conditions with depletion of hepatic glutathione (Williamson & Meister, 1981).

  • Role in Hepatotoxicity Production : It may play a role in the production of hepatotoxicity by carbon tetrachloride (Kubic & Anders, 1980).

  • Synthesis of 2-Oxothiazolidines : It is a key component in the synthesis of 2-oxothiazolidines of biological interest (d’Ischia et al., 1987).

  • Application in HIV Research : Oral administration of OTC markedly increased total glutathione levels in HIV-seropositive subjects (Giorgi et al., 1992), and it has potential to limit HIV-1 replication in mononuclear phagocytes and lymphocytes (Ho et al., 1997).

  • Insulin Secretion Modulation : Arginine thiazolidine carboxylate (ATC), related to OTC, stimulates insulin secretion by modulating Ca2+ signaling pathways (Park et al., 2015).

  • Pharmacokinetics and Effects on Thiols : OTC, as a prodrug of cysteine, can raise the circulating concentration of cysteine and the intracellular concentration of cysteine and glutathione in lymphocytes after oral administration in humans (Porta et al., 1991).

  • Enzyme Characterization : The enzyme 5-oxo-l-prolinase, which cleaves OTC to l-cysteine, has been purified and characterized (Mochizuki, 1999).

  • Crystal Structure Analysis : The crystal structure of OTC reveals a "twist" conformation with a short intermolecular hydrogen bond (Ramasubbu & Parthasarathy, 2009).

  • Potential in Racemase Research : A novel racemase from Flectobacillus sp. B-1, which racemizes OTC and 5-oxoproline, can potentially be used in scientific research (Mochizuki et al., 1994).

  • Glutathione Synthesis Probe : [(13)C]OTZ can be used as a probe to identify individuals at risk for low glutathione stores or with impaired glutathione synthesis capacity (Fukagawa et al., 2000).

  • Enhancement of Viability in Human Cells : Procysteine enhances the viability of human peritoneal mesothelial cells and makes them resistant to free radical injury (Bręborowicz et al., 1993).

Mechanism of Action

Target of Action

2-Oxothiazolidine-4-carboxylic acid (OTC) is a prodrug of cysteine . Its primary targets are the cells where it is transported into . Inside the cells, it is converted into cysteine by the enzyme 5-oxo-L-prolinase . Cysteine is the rate-limiting substrate for glutathione biosynthesis , a crucial antioxidant in the body.

Mode of Action

Once transported into the cells, OTC is metabolized to cysteine by the action of 5-oxoprolinase . This increases the overall level of glutathione (GSH), a major antioxidant in the body . By providing a source of cellular cysteine, OTC raises cellular glutathione levels .

Biochemical Pathways

OTC plays a significant role in the glutathione synthesis pathway . By providing cysteine, the rate-limiting substrate for glutathione biosynthesis, OTC helps augment glutathione and cysteine production . Glutathione is a major antioxidant that inhibits free radical-mediated injury by eliminating toxic peroxides and protects protein sulfhydryl groups from oxidation .

Pharmacokinetics

The plasma concentration of OTC reaches a peak between 45 and 60 minutes after oral administration . It is quickly absorbed by the skin in 1-10% dosage . It is a safe product, non-irritating, and non-comedogenic, with high compatibility with surfactants and other ingredients . It is easily soluble in water .

Result of Action

OTC has been shown to be effective at increasing endogenous glutathione levels in a number of experimental model systems as well as in human patients . By raising cellular glutathione levels, OTC reduces cellular damage due to free radicals generated by ionizing radiation or other sources . It has also been found to suppress anti-inflammatory responses in RPE .

Safety and Hazards

2-Oxothiazolidine-4-carboxylic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

2-Oxothiazolidine-4-carboxylic acid has been shown to be effective at increasing endogenous glutathione levels in a number of experimental model systems as well as in human patients . It has been used in trials studying the treatment of HIV Infections . It is recommended for whitening, anti-wrinkle, moisturizing, and anti-spot applications . It is also suitable for UV protectants, anti-acne cream, facial masks, night creams, and skin creams . In a study, it was found to exert cardioprotective effects against myocardial infarction in vivo, mainly due to enhancing cardiac antioxidant activity .

Biochemical Analysis

Biochemical Properties

2-Oxothiazolidine-4-carboxylic acid is metabolized by the enzyme 5-oxoprolinase, converting it into cysteine, the rate-limiting amino acid for glutathione synthesis . This process augments glutathione and cysteine production .

Cellular Effects

This compound has been shown to increase the cellular level of glutathione, which is a major antioxidant in cells . It has been reported to suppress TNF-α-induced IL-6 and Ccl2 expression/secretion in ARPE-19 and Gpr109a+/+ primary RPE .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into cysteine by the action of 5-oxoprolinase . This increases the overall level of glutathione, a crucial antioxidant in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be stable in simulated aqueous humour (SAH) after three freeze/thaw cycles . It has also been found to be effective at increasing endogenous glutathione levels in a number of experimental model systems .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be a promising compound in terms of preventing or slowing progression of AMD-like retinal lesions . The effects of this compound on these lesions were observed with various concentrations of this compound either in drinking water or via oral gavage .

Metabolic Pathways

This compound is involved in the glutathione synthesis pathway. It is a secondary precursor for glutathione and is enzymatically metabolized to cysteine by the action of 5-oxoprolinase .

Transport and Distribution

The transport of this compound across the plasma membrane occurs via the Na±coupled monocarboxylate transporter SLC5A8 (SMCT1) .

properties

IUPAC Name

2-oxo-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLMGCPTLHPWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864902
Record name 2-Oxo-1,3-thiazolidine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19750-45-9, 77273-78-0
Record name 2-Oxothiazolidine-4-carboxylic acid
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Record name NSC342431
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Record name 2-Oxo-1,3-thiazolidine-4-carboxylic acid
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Record name 2-oxo-1,3-thiazolidine-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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